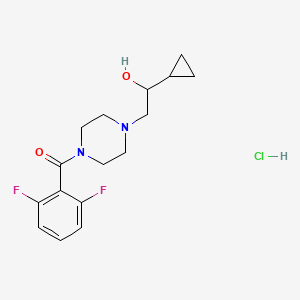
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,6-difluorophenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, organoboron compounds, which are similar, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Metabolism and Disposition of Arylpiperazine Derivatives
Piperazine derivatives, such as "(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,6-difluorophenyl)methanone hydrochloride," undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter systems, with implications for their use in treating depression, psychosis, or anxiety. Their metabolism and disposition are critical for understanding their pharmacokinetics and optimizing their therapeutic potential (Caccia, 2007).
Antipsychotic and Mood Disorder Treatments
Lurasidone, a benzisothiazole piperazine derivative, demonstrates efficacy in treating psychotic and mood disorders. Its distinctive pharmacodynamic profile contributes to its regulatory approval for schizophrenia and bipolar depression treatment. Understanding the pharmacology of such piperazine derivatives can guide the development of novel treatments with improved safety profiles (Pompili et al., 2018).
Novel Piperazine-Based Pharmacological Activities
Research into piperazine and its analogues reveals a broad spectrum of potential pharmacological activities. These include anti-mycobacterial properties, with several compounds exhibiting activity against multidrug-resistant strains of Mycobacterium tuberculosis. Such findings underscore the versatility of piperazine derivatives in drug development, particularly in addressing antibiotic resistance (Girase et al., 2020).
Piperazine Derivatives as Therapeutic Agents
The structural modification of piperazine compounds has led to the discovery of molecules with significant therapeutic uses, including anticancer, antipsychotic, and antiviral applications. The adaptability of the piperazine scaffold allows for the development of molecules with enhanced pharmacokinetic and pharmacodynamic properties, highlighting the compound's potential in drug discovery (Rathi et al., 2016).
Propiedades
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2.ClH/c17-12-2-1-3-13(18)15(12)16(22)20-8-6-19(7-9-20)10-14(21)11-4-5-11;/h1-3,11,14,21H,4-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLKXBKVUTBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
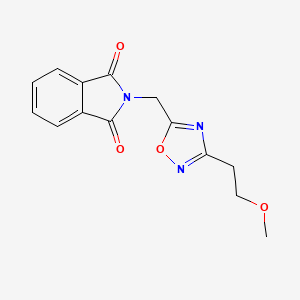
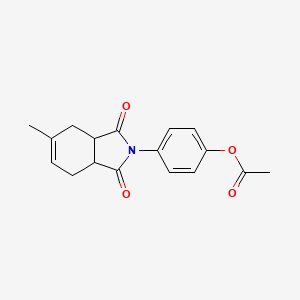
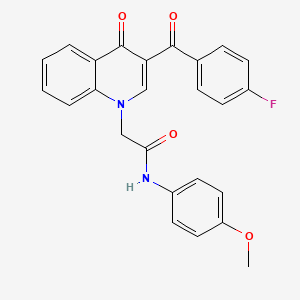
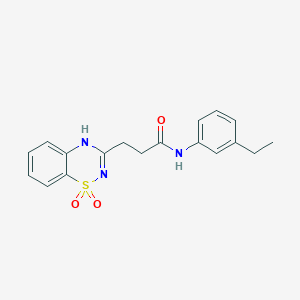
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2724949.png)
![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)
![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)
![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2724955.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2724958.png)
![6-ethyl-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2724959.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2724960.png)
![3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2724962.png)
![N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2724963.png)
